![molecular formula C6H3Cl2N3 B559687 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90213-66-4](/img/structure/B559687.png)

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Übersicht

Beschreibung

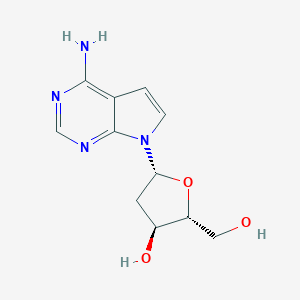

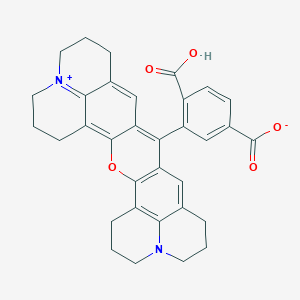

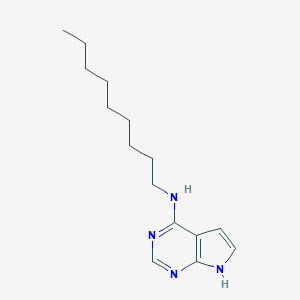

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C6H3Cl2N3 and a molecular weight of 188.01 . It is also known to be a key intermediate when preparing active pharmaceutical ingredients .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives using microwave technique has also been reported .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is represented by the SMILES stringClc1nc(Cl)c2cc[nH]c2n1 . The InChI key is GHXBPCSSQOKKGB-UHFFFAOYSA-N . Chemical Reactions Analysis

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine include a density of 1.7±0.1 g/cm3, boiling point of 306.2±24.0 °C at 760 mmHg, and a flash point of 167.7±8.5 °C . It has a molar refractivity of 44.5±0.3 cm3 and a molar volume of 112.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Biochemical Reagent

“2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and experiments, and they play a crucial role in the development of new drugs and in the advancement of scientific understanding.

Organic Compound for Life Science Research

This compound can also be used as an organic compound for life science related research . Organic compounds are widely used in life science research for various purposes, including the study of biological processes and the development of new therapeutic strategies.

Pharmaceutical Intermediate

“2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” is widely employed as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of pharmaceuticals. They are often used in the synthesis of a variety of pharmaceutical compounds.

Synthesis of Kinase Inhibitors

This compound plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . Kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer. They work by blocking the action of certain enzymes known as kinases, which can contribute to the growth and spread of cancer cells.

Tofacitinib Intermediate

“2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” can be used as an intermediate in the synthesis of Tofacitinib . Tofacitinib is a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

Eigenschaften

IUPAC Name |

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXBPCSSQOKKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556131 | |

| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

90213-66-4 | |

| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90213-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-7-deazapurine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2NE6H5F6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in nucleoside chemistry?

A1: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile precursor for synthesizing 7-deazapurine nucleosides [, ]. These modified nucleosides are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities.

Q2: How does the presence of chlorine atoms at the 2 and 4 positions impact the reactivity of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine?

A2: The chlorine atoms act as leaving groups, enabling nucleophilic substitution reactions with various nucleophiles [, ]. This allows for the introduction of diverse substituents at these positions, ultimately leading to a library of modified nucleosides with potentially altered biological properties.

Q3: Can the chlorine atoms in 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine be selectively substituted?

A3: Yes, research indicates that the chlorine atom at the 4 position exhibits higher reactivity compared to the one at the 2 position []. This allows for regioselective substitution at the 4 position under controlled reaction conditions, enabling the synthesis of specific 7-deazapurine nucleoside analogues.

Q4: How does the presence of protecting groups on the sugar moiety during nucleoside synthesis affect the reactivity of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine?

A4: Studies have shown that the type of protecting group on the sugar moiety significantly influences the reactivity of the aglycone (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine) []. For instance, benzyl protecting groups were found to hinder nucleophilic substitution reactions, while the absence of such bulky groups facilitated the process.

Q5: What are some examples of 7-deazapurine nucleosides synthesized using 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material?

A5: Researchers have successfully synthesized 7-deaza-2′-deoxyxanthosine and 7-deaza-2′-deoxyspongosine, two novel pyrrolo[2,3-d]-pyrimidine deoxynucleosides, starting from 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine []. This highlights the compound's versatility in synthesizing structurally diverse nucleoside analogues with potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

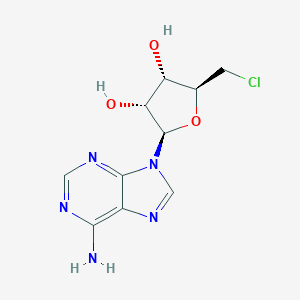

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)

![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)

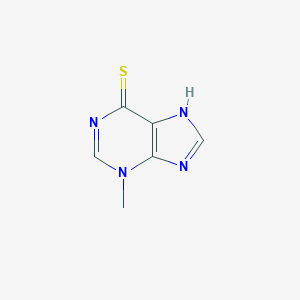

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)